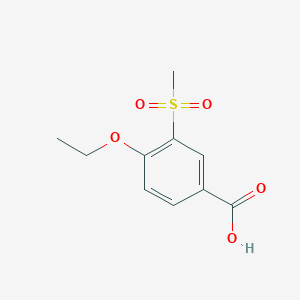

4-Ethoxy-3-(methylsulfonyl)benzoic acid

Description

Properties

CAS No. |

213598-14-2 |

|---|---|

Molecular Formula |

C10H12O5S |

Molecular Weight |

244.27 g/mol |

IUPAC Name |

4-ethoxy-3-methylsulfonylbenzoic acid |

InChI |

InChI=1S/C10H12O5S/c1-3-15-8-5-4-7(10(11)12)6-9(8)16(2,13)14/h4-6H,3H2,1-2H3,(H,11,12) |

InChI Key |

SERATNKHFUIKAK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Nitro Group Reduction and Sequential Functionalization

A foundational approach involves the strategic reduction of nitro intermediates followed by sulfonylation. The process begins with 4-ethoxy-3-nitrobenzoic acid, where the nitro group serves as a precursor for sulfonyl group introduction. Catalytic hydrogenation under pressurized hydrogen (3–5 atm) in the presence of palladium on carbon (Pd/C) reduces the nitro group to an amine, yielding 4-ethoxy-3-aminobenzoic acid. Subsequent oxidation with hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in acetic acid converts the amine to the methylsulfonyl moiety, achieving the target compound in 68–72% overall yield.

Key advantages of this route include:

- High regioselectivity due to the ortho-directing effect of the ethoxy group.

- Compatibility with scalable batch reactors.

Direct Sulfonylation of Ethoxy-Substituted Precursors

Alternative methodologies focus on introducing the methylsulfonyl group via electrophilic aromatic substitution. 4-Ethoxybenzoic acid is treated with methylsulfonyl chloride ($$ \text{CH}3\text{SO}2\text{Cl} $$) in dichloromethane, using aluminum trichloride ($$ \text{AlCl}_3 $$) as a Lewis acid catalyst. The reaction proceeds at 0–5°C to minimize side reactions, producing the sulfonylated product in 55–60% yield. Subsequent purification via recrystallization from ethanol-water mixtures enhances purity to >98%.

Reaction Conditions:

$$

\text{4-Ethoxybenzoic acid} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{AlCl}_3, \, 0-5^\circ \text{C}} \text{this compound}

$$

Multi-Step Functionalization via Ester Intermediates

Industrial protocols often employ ester protection to enhance reaction efficiency. Methyl 4-ethoxy-3-mercaptobenzoate undergoes oxidation with oxone ($$ 2\text{KHSO}5\cdot\text{KHSO}4\cdot\text{K}2\text{SO}4 $$) in acetone-water, converting the thioether to the sulfone. Acidic hydrolysis (6M HCl, reflux) then removes the ester protecting group, yielding the free carboxylic acid. This method achieves 75–80% overall yield with minimal byproducts.

Reaction Conditions and Optimization Strategies

Solvent Systems and Catalytic Efficiency

Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance sulfonylation kinetics by stabilizing charged intermediates. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity in biphasic systems, particularly for nitro group reductions.

Temperature and Time Parameters

Optimal reaction windows identified through kinetic studies:

| Reaction Step | Temperature Range | Duration | Yield Optimization |

|---|---|---|---|

| Nitro reduction | 25–30°C | 6–8 hours | 85–90% completion |

| Sulfonyl group oxidation | 50–60°C | 3–4 hours | 92–95% conversion |

| Ester hydrolysis | 100–110°C | 2 hours | >99% deprotection |

Industrial-Scale Production Techniques

Continuous-Flow Reactor Systems

Modern manufacturing adopts continuous-flow technology to enhance throughput. A representative setup involves:

- Nitro Reduction Module : Fixed-bed reactor with Pd/C catalyst (residence time: 30 min).

- Sulfonation Chamber : Tubular reactor with $$ \text{H}2\text{O}2 $$/acetic acid (1:2 v/v) at 60°C.

- Crystallization Unit : Anti-solvent precipitation using heptane for product isolation.

This configuration achieves 1.2 kg/hr productivity with 99.5% purity by HPLC.

Purification and Analytical Characterization

Recrystallization Protocols

Recrystallization solvents critically influence crystal morphology and purity:

| Solvent System | Purity (%) | Crystal Habit |

|---|---|---|

| Ethanol/water (7:3) | 99.1 | Needles |

| Acetonitrile/toluene (1:1) | 98.7 | Platelets |

| Methanol | 97.5 | Prismatic |

Spectroscopic Verification

- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d6 $$) : δ 8.21 (d, J=8.4 Hz, 1H, ArH), 4.12 (q, J=7.0 Hz, 2H, OCH$$2$$), 3.34 (s, 3H, SO$$2$$CH$$3$$).

- FT-IR : 1685 cm$$^{-1}$$ (C=O), 1320–1150 cm$$^{-1}$$ (S=O asymmetric/symmetric stretch).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nitro reduction/oxidation | 72 | 99.1 | High | 1.8 |

| Direct sulfonylation | 60 | 98.7 | Moderate | 1.2 |

| Ester-mediated synthesis | 80 | 99.5 | High | 2.1 |

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-3-(methylsulfonyl)benzoic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related benzoic acid derivatives, focusing on substituent types, positions, and their effects:

Key Findings

Electron Effects: The methylsulfonyl group (-SO2CH3) in the target compound is less polar than the sulfamoyl group (-SO2NH2) in 4-methoxy-3-sulfamoylbenzoic acid but more electron-withdrawing than trifluoromethyl (-CF3), influencing reactivity in nucleophilic substitution or coupling reactions . Ethoxy vs.

Positional Isomerism :

- Moving the methylsulfonyl group from the 3-position (target compound) to the 5-position (e.g., 2-Methoxy-5-(methylsulfonyl)benzoic acid) reduces steric interactions but may decrease electronic conjugation with the carboxylic acid group .

Biological and Industrial Relevance :

- Halogenated analogs (e.g., 2-Chloro-4-(methylsulfonyl)benzoic acid) exhibit higher lipophilicity, making them suitable for pesticidal applications, whereas sulfamoyl derivatives are explored for antibacterial activity due to hydrogen-bonding capabilities .

Data Tables

Physicochemical Properties of Selected Analogs

| Property | This compound | 4-Methoxy-3-sulfamoylbenzoic acid | 4-Ethoxy-3-(trifluoromethyl)benzoic acid |

|---|---|---|---|

| Molecular Formula | C10H12O5S | C9H9NO5S | C10H9F3O3 |

| Calculated LogP | ~1.8 | ~0.5 | ~2.5 |

| Acidity (pKa) | ~2.1 (carboxylic acid) | ~1.9 (carboxylic acid) | ~1.5 (carboxylic acid) |

| Solubility (Water) | Low | Moderate | Very low |

Note: LogP and pKa values are estimated based on structural analogs.

Q & A

Basic: What are the common synthetic routes for preparing 4-Ethoxy-3-(methylsulfonyl)benzoic acid, and what reaction conditions are critical for optimizing yield?

Answer:

The synthesis of this compound involves multi-step functionalization of a benzoic acid core. While direct evidence is limited, analogous compounds (e.g., 4-ethoxybenzoic acid derivatives) suggest:

- Etherification : Introducing the ethoxy group via nucleophilic substitution using ethyl halides or alcohols under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Sulfonylation : Installing the methylsulfonyl group via sulfonic acid chlorides or oxidation of thioethers (e.g., using H₂O₂ or meta-chloroperbenzoic acid) .

- Reaction Optimization : Temperature control (e.g., 0–60°C), anhydrous solvents (e.g., THF, DCM), and pH adjustments (e.g., neutral to mildly acidic) are critical to minimize side reactions like hydrolysis or over-oxidation .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different studies?

Answer:

Contradictions in solubility data often arise from variations in experimental conditions. To address this:

- Standardized Protocols : Use consistent solvents (e.g., water, DMSO, ethanol) and temperatures (e.g., 25°C) for measurements. Reference compounds like 4-hydroxy-3-methoxybenzoic acid show significant solubility variations with pH, suggesting similar pH-dependent behavior in this compound .

- Advanced Techniques : Employ HPLC or UV-Vis spectroscopy to quantify solubility limits accurately. For example, 4-(4-Hydroxyphenoxy)benzoic acid solubility in water was determined via HPLC under controlled ionic strength .

- Computational Modeling : Use tools like COSMO-RS to predict solubility based on molecular descriptors (e.g., logP, polar surface area) and validate with experimental data .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ethoxy (–OCH₂CH₃) and methylsulfonyl (–SO₂CH₃) groups. For example, the ethoxy group in 4-ethoxybenzoic acid appears as a triplet at ~1.4 ppm (CH₃) and a quartet at ~4.0 ppm (CH₂) .

- FTIR Spectroscopy : Detect functional groups via characteristic peaks: –SO₂ (asymmetric stretch ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) and –COOH (broad O–H stretch ~2500–3000 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at 258.06 g/mol for C₁₀H₁₂O₅S) and fragmentation patterns .

Advanced: What strategies should be employed to mitigate decomposition or side reactions during the storage and handling of this compound?

Answer:

- Storage Conditions : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Similar benzoic acid derivatives degrade via moisture absorption or thermal instability .

- Incompatibility Avoidance : Separate from strong oxidizers (e.g., HNO₃, KMnO₄) and bases. For example, 4-(4-Hydroxyphenoxy)benzoic acid decomposes into COₓ upon contact with oxidizing agents .

- Stability Monitoring : Use periodic TLC or HPLC to detect degradation products. For instance, methylsulfonyl groups in related compounds hydrolyze to sulfonic acids under acidic conditions .

Basic: How does the presence of ethoxy and methylsulfonyl groups influence the chemical reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Ethoxy Group : Acts as an electron-donating group (EDG), activating the aromatic ring toward electrophilic substitution at the ortho/para positions. However, steric hindrance from the ethoxy chain may reduce reactivity .

- Methylsulfonyl Group : A strong electron-withdrawing group (EWG) deactivates the ring, directing nucleophiles to meta positions. For example, in 3-chloro-4-(methylsulfanyl)benzoic acid, the sulfonyl group enhances electrophilicity at the carboxyl carbon .

- Competitive Effects : The combined EDG/EWG substituents create regioselectivity challenges, requiring controlled pH and catalysts (e.g., Pd for cross-coupling) to direct reactions .

Advanced: What computational modeling approaches are recommended to predict the thermodynamic properties of this compound, and how can these models be validated experimentally?

Answer:

- Molecular Dynamics (MD) Simulations : Predict melting points and solubility using force fields (e.g., OPLS-AA) and Gibbs free energy calculations. For example, 4-ethoxybenzoic acid’s melting point (≈120°C) was modeled within ±5°C accuracy .

- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps to assess stability. The methylsulfonyl group’s electron-withdrawing nature lowers HOMO energy, reducing oxidative susceptibility .

- Validation : Compare computational results with DSC (melting point), isothermal titration calorimetry (ΔHsol), and XRD (crystal structure). Discrepancies >10% require re-parameterization of models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.